molecular formula C23H18ClNO3S2 B6525629 N-[3-(benzylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chlorobenzene-1-sulfonamide CAS No. 881943-23-3

N-[3-(benzylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chlorobenzene-1-sulfonamide

Cat. No.: B6525629
CAS No.: 881943-23-3
M. Wt: 456.0 g/mol
InChI Key: JOBOUHZRPDYTED-UHFFFAOYSA-N
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Description

N-[3-(benzylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chlorobenzene-1-sulfonamide is an intricate organic compound with unique chemical properties and a potential for numerous applications in scientific research. This article delves into its synthesis, reactions, scientific significance, and mechanism of action, setting it apart from similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(benzylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chlorobenzene-1-sulfonamide typically involves a multi-step organic synthesis approach. The process begins with the preparation of 4-hydroxynaphthalen-1-amine. This intermediate undergoes benzylation through the introduction of a benzylsulfanyl group. The resulting compound is then subjected to sulfonamidation, where a 4-chlorobenzene-1-sulfonyl chloride is added under basic conditions to yield the final compound. Typical reaction conditions include maintaining a moderate temperature range (50-80°C) and using solvents such as dichloromethane or dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. Optimizing reaction parameters, such as the concentration of reagents and the rate of addition, plays a crucial role in scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: N-[3-(benzylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: : This compound can be oxidized at the benzylsulfanyl moiety to form sulfoxides or sulfones, depending on the oxidizing agents used.

  • Reduction: : Reduction reactions can convert the sulfonamide group into corresponding amines under specific conditions.

  • Substitution: : Electrophilic aromatic substitution reactions can occur on the naphthalene ring or the benzene ring, introducing different substituents.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) in solvents like acetonitrile or ethanol.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in tetrahydrofuran (THF).

  • Substitution: : Nitric acid or sulfuric acid for nitration, and halogens for halogenation under controlled temperature conditions.

Major Products Formed

  • Sulfoxides and Sulfones: : From oxidation reactions.

  • Amines: : From reduction reactions.

  • Various Substituted Derivatives: : From substitution reactions, depending on the reagents used.

Scientific Research Applications

N-[3-(benzylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chlorobenzene-1-sulfonamide finds applications in diverse fields:

Chemistry: : Used as a precursor in the synthesis of complex organic molecules and as an intermediate in the development of novel compounds with potential biological activity.

Biology: : Studied for its potential in inhibiting specific enzymes or proteins, making it valuable in biochemical research and drug discovery.

Medicine: : Potential therapeutic applications due to its ability to interact with biological targets, providing a basis for developing new medications.

Industry: : Utilized in the synthesis of specialty chemicals and materials, potentially enhancing the properties of industrial products.

Mechanism of Action

The mechanism by which N-[3-(benzylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chlorobenzene-1-sulfonamide exerts its effects involves several molecular targets and pathways:

  • Enzyme Inhibition: : The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate interaction and catalytic activity.

  • Signal Transduction: : It can modulate signaling pathways by interacting with receptors or secondary messengers, altering cellular responses.

  • Protein Binding: : It may bind to specific proteins, disrupting their function and leading to therapeutic effects in medical applications.

Comparison with Similar Compounds

When compared to other similar compounds, N-[3-(benzylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chlorobenzene-1-sulfonamide exhibits unique characteristics, such as:

  • Distinct Sulfanyl Group: : The presence of the benzylsulfanyl moiety sets it apart from other sulfonamide derivatives, potentially enhancing its reactivity and biological interactions.

  • Specific Substitution Pattern: : The precise placement of substituents on the naphthalene and benzene rings influences its chemical properties and reactivity.

Similar Compounds

  • Naphthalene-based sulfonamides

  • Benzylsulfanyl-substituted compounds

  • Chlorobenzene sulfonamide derivatives

This compound stands out due to its unique structural features and versatile applications, making it a subject of considerable interest in scientific research.

Properties

IUPAC Name

N-(3-benzylsulfanyl-4-hydroxynaphthalen-1-yl)-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO3S2/c24-17-10-12-18(13-11-17)30(27,28)25-21-14-22(29-15-16-6-2-1-3-7-16)23(26)20-9-5-4-8-19(20)21/h1-14,25-26H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBOUHZRPDYTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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